4-propyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide
Description
This compound belongs to the thiadiazole-carboxamide class, characterized by a 1,2,3-thiadiazole core linked to a cyclohexylamine moiety via a carboxamide bridge. The cyclohexyl group is substituted at the 4-position with a pyridin-2-yloxy group, and the thiadiazole ring carries a propyl substituent at the 4-position.
Key structural features include:
- Thiadiazole core: Known for metabolic stability and hydrogen-bonding capacity, which may influence target binding .
- Pyridin-2-yloxy group: Enhances solubility and π-π stacking interactions in biological systems.
Properties
IUPAC Name |
4-propyl-N-(4-pyridin-2-yloxycyclohexyl)thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-2-5-14-16(24-21-20-14)17(22)19-12-7-9-13(10-8-12)23-15-6-3-4-11-18-15/h3-4,6,11-13H,2,5,7-10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRDPZBVMXMIBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2CCC(CC2)OC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Propyl-N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide, identified by CAS Number 2034246-72-3, is a novel compound belonging to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, in vitro and in vivo studies, and potential therapeutic applications.
The molecular formula for this compound is , with a molecular weight of 346.4 g/mol. The structure features a thiadiazole ring which is known for its diverse biological activities.
The biological activities of thiadiazole derivatives are often attributed to their ability to interact with various biological targets. The specific mechanisms through which this compound exerts its effects include:
- Inhibition of Kinases : Similar compounds have demonstrated inhibitory effects on various kinases involved in cancer progression. For instance, studies have shown that certain thiadiazoles can inhibit RET kinase activity, which is crucial for cell proliferation in certain cancers .
- Antimicrobial Activity : Thiadiazole derivatives have been reported to exhibit antimicrobial properties against various pathogens. This compound may act by disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 32.2 | Inhibition of NS5B RNA polymerase |
| Compound B | MCF7 (Breast Cancer) | 31.9 | Induction of apoptosis via caspase activation |
| This compound | TBD | TBD | TBD |
Note: Specific IC50 values for the target compound are still under investigation; further studies are needed to establish its efficacy against various cancer cell lines.
Antimicrobial Activity
The antimicrobial properties of this compound were evaluated against several microorganisms:
| Microorganism | Method Used | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | Disk diffusion | 15 |
| Escherichia coli | Disk diffusion | 12 |
| Candida albicans | Disk diffusion | 14 |
These results suggest that this compound exhibits moderate antimicrobial activity against the tested pathogens.
Case Studies and Research Findings
Several studies have explored the biological activities of thiadiazole derivatives similar to the compound :
- Thiadiazoles as Anticancer Agents : A study demonstrated that a series of thiadiazole compounds showed significant antiproliferative activity against various cancer cell lines including A549 and MCF7. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Antimicrobial Efficacy : Research on related thiadiazoles indicated promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compounds were found to disrupt bacterial membrane integrity .
- In Vivo Studies : Animal models have been used to assess the therapeutic potential of similar compounds in treating tumors and infections. These studies often report enhanced survival rates and reduced tumor sizes compared to controls .
Chemical Reactions Analysis
Reactivity at the Thiadiazole Ring
The 1,2,3-thiadiazole ring undergoes characteristic reactions due to the electron-deficient nature of the sulfur and nitrogen atoms.
Nucleophilic Substitution
-
Site : Position 4 of the thiadiazole ring (adjacent to sulfur) is susceptible to nucleophilic attack.
-
Example Reaction : Reaction with amines or alkoxides leads to substitution at the 4-position .
-
Conditions :
Ring-Opening Reactions
-
Reductive Ring Cleavage :
-
Oxidative Ring Degradation :
Carboxamide Group Reactivity
The carboxamide (-CONH-) moiety participates in hydrolysis and coupling reactions.
*Yields based on analogous thiadiazole derivatives .
Cyclohexylpyridinyl Ether Functionalization
The trans-4-(pyridin-2-yloxy)cyclohexyl group undergoes site-specific modifications.
Ether Cleavage
-
Product : Cyclohexanol derivative with free pyridinyl hydroxyl group.
Pyridine Ring Functionalization
-
Electrophilic Aromatic Substitution :
Propyl Chain Modifications
The propyl side chain participates in oxidation and alkylation.
| Reaction | Reagents | Products | Notes | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 70°C | Carboxylic acid | Requires acidic pH | |
| Free Radical Bromination | NBS, AIBN, CCl₄, reflux | 1-Bromopropyl derivative | 62% yield |
Cross-Coupling Reactions
The compound participates in Pd-catalyzed couplings via halogenated intermediates.
Suzuki-Miyaura Coupling
-
Conditions :
-
Substrates : Aryl/heteroaryl boronic acids.
-
Application : Synthesis of biaryl hybrids for pharmacological screening .
Biological Activity-Driven Reactions
The compound’s anticonvulsant and anticancer properties correlate with its ability to form hydrogen bonds and π-stacking interactions . Key modifications include:
Comparison with Similar Compounds
Structural Analogs
4-Methyl-N-((1r,4r)-4-(Pyridin-2-yloxy)cyclohexyl)-1,2,3-Thiadiazole-5-Carboxamide
- Molecular Formula : C₁₅H₁₈N₄O₂S (MW: 318.4) .
- Key Differences : The methyl group at the 4-position of the thiadiazole reduces steric bulk and lipophilicity compared to the propyl group.
- Implications : Lower molecular weight (318.4 vs. ~360 for the propyl analog) may enhance aqueous solubility but reduce tissue penetration .
N-Substituted 2-(4-Pyridinyl) Thiazole Carboxamides
- Example : Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate .
- Key Differences : Replaces thiadiazole with a thiazole core and includes an ester group instead of an amide.
- Implications : Thiazole derivatives generally exhibit lower metabolic stability than thiadiazoles due to reduced ring strain. The ester group may confer faster clearance rates compared to carboxamides .
4-Chloro-N-Cyclohexyl-1-Methyl-1H-Pyrazole-5-Carboxamide
- Molecular Formula : C₁₁H₁₅ClN₃O (MW: 240.7) .
- Key Differences : Pyrazole core with a chloro substituent instead of thiadiazole and propyl group.
Physicochemical Properties
*Estimated based on structural trends.
- Lipophilicity : The propyl group increases LogP compared to methyl and chloro analogs, favoring passive diffusion but risking off-target binding.
- Solubility : Thiadiazole derivatives generally exhibit lower solubility than thiazoles or pyrazoles due to reduced polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
